Home > Products > Screening Compounds P21335 > 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid - 939999-26-5

3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Catalog Number: EVT-2968718
CAS Number: 939999-26-5
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a pyrrolo[1,2-c]imidazole core, synthesized using (2,4,6-trimethylphenyl)(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate with a [Pd(PPh3)4] catalyst []. The structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds.

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid

    Compound Description: This compound, a phthalide-carboxamide derivative, was unexpectedly synthesized from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid [].

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

    Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates high affinity for human (Ki = 0.77 nM) and rhesus (Ki = 1.2 nM) CGRP receptors [, ]. Its development focused on optimizing oral bioavailability and CGRP receptor antagonism.

2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic Acid

    Compound Description: This compound features an imidazole ring oriented at specific dihedral angles to the benzene ring []. Intermolecular O—H⋯N hydrogen bonds influence its crystal structure.

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

    Compound Description: This series of compounds incorporates imidazole and thiazole moieties, synthesized from 2-methyl thiazole-4-acetic acid hydrazide and various oxazolones []. Notably, they exhibit moderate antibacterial and significant antioxidant activities.

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

    Compound Description: D2AAK4 functions as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs), exhibiting an atypical antipsychotic profile with minimal off-target affinity []. It interacts with aminergic GPCRs through electrostatic interaction between its protonatable nitrogen and the receptors' Asp 3.32.

3,5-di(1H-imidazol-1-yl)benzoic Acid (HDIBA)

    Compound Description: This compound serves as a key building block in the synthesis of five new inorganic-organic hybrid compounds featuring Keggin-type polyoxometalates (POMs) []. These hybrids showcase HDIBA's ability to bridge metal centers, creating intricate 3D structures.

4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine

    Compound Description: This compound acts as a potent opioid receptor-like 1 (ORL1) receptor antagonist []. Its development focused on achieving potent ORL1 antagonism with high selectivity over other opioid receptors.

Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

    Compound Description: Synthesized via aldol condensation of ethyl diazoacetate with isatin, this compound serves as a versatile precursor in Lewis acid-catalyzed reactions []. Its reactivity is highly dependent on the Lewis acid and reaction environment.

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

    Compound Description: This indole derivative exhibits potent cytotoxic activity against several leukemia cell lines (K562, HL60, U937, U266, and Jurkat) [, ]. Its structure was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS analysis.

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K)

    Compound Description: YM90K acts as a potent and selective antagonist for the AMPA-type non-NMDA receptor (Ki = 0.084 μM) []. It was found to be a bioisostere for cyano and nitro groups within this series of quinoxalinediones.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: SSR149415 exhibits selective antagonism for vasopressin V1b receptors, demonstrating nanomolar affinity for both animal and human receptors []. It effectively inhibits arginine vasopressin (AVP)-induced corticotropin release and shows anxiolytic-like effects in animal models.

    Compound Description: This compound is synthesized through a multistep process involving 5-methoxy-1-indanone as a starting material []. It possesses notable antithrombotic and antiplatelet properties, highlighting its pharmaceutical potential.

    Compound Description: Complex 1 is an organotin carboxylate formed from dibutyltin oxide and 3-(1,3-dioxo-2,3-dihydro-1H-phenalen-2-yl)benzoic acid (HL) in benzene []. Its structure, characterized by single-crystal X-ray diffraction, reveals bidentate coordination of the ligand to the tin atom.

N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides

    Compound Description: This series of compounds was designed and synthesized for their potential cytotoxic and antioxidant activities []. They were produced via a condensation reaction of N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}hydrazine carboxamide with substituted isatin derivatives.

    Compound Description: This group of compounds, focused on 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, was investigated for inotropic activity []. The compound 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitrile emerged as a potent positive inotropic agent.

    Compound Description: SSR126768A exhibits potent and selective antagonism for oxytocin (OT) receptors []. It displays nanomolar affinity for rat and human OT receptors and effectively inhibits OT-induced uterine contractions.

    Compound Description: In this compound, the pyrazolyl and sulfonyl groups adopt a “V” shape orientation []. Its crystal structure is stabilized by N—H⋯O=S, C—H⋯O=S, and N—H⋯O=Coxo hydrogen bonds.

1-{[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]methyl}-3-(prop-1-en-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

    Compound Description: This compound features two planar benzodiazolone units connected by a methylene bridge []. Its crystal structure reveals intermolecular C—H⋯O hydrogen bonds forming layers.

(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetylguanidin Derivatives

    Compound Description: These derivatives are prepared using a specific synthetic route involving 3-hydroxy-2,3-dihydro-1H-isoindol-1-one or 3-(2-carbamoyl-phenyl) acrylic acid ester intermediates []. The process also outlines a resolution method for these compounds.

    Compound Description: This compound acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator with a unique pharmacological profile []. It selectively blocks capsaicin activation of TRPV1 without affecting heat activation, differentiating it from other TRPV1 antagonists that induce hyperthermia.

    Compound Description: This compound, along with its stereoisomers and pharmaceutically acceptable derivatives, is investigated for its therapeutic potential in diseases like cancer and inflammation [, ].

(E)-2-Benzylidene-N-(3-(3-oxo-2,3-dihydro-4Hbenzo[\nb][1,4]oxazin-4-yl)propyl)hydrazine-1-carbothioamides

    Compound Description: This series of carbothioamides was synthesized by reacting (Z)-N′-benzylidene hydrazine carbothioamides with 4-(3-bromo-propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one []. Their structures were confirmed using 1H NMR, IR, and mass spectrometry.

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate

    Compound Description: In this compound, the carbamate and ester units are oriented at a dihedral angle of 64.7(2)° []. The crystal structure is stabilized by N—H⋯O=C hydrogen bonds, forming chains.

2-[5-chloro(bromo)-3-hydrazono-2-oxo-2,3-dihydro-1H-indolin-1-yl]acetohydrazide

    Compound Description: This compound belongs to the class of isatin derivatives []. Isatin derivatives exhibit a wide range of biological activities, including antituberculous, anticonvulsant, and antimicrobial properties.

2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides

    Compound Description: This class of antipyrine derivatives is stabilized by N—H⋯O and C–H⋯O hydrogen bonds in their crystal structures []. They also exhibit C–H⋯π and lone pair⋯π interactions.

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione

    Compound Description: This compound acts as a potent AMPA receptor antagonist with a Ki value of 0.021 μM, demonstrating high selectivity over NMDA receptors []. It has a hydroxyl group at the imidazolyl-near amide portion, which contributes to its improved affinity for the AMPA receptor.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

    Compound Description: NMS-P118 is a highly selective PARP-1 inhibitor with potent oral activity []. It shows promise as a cancer therapeutic due to its favorable ADME and pharmacokinetic properties.

    Compound Description: This composite material is designed for photocatalytic H2 evolution []. The incorporation of IBA into g-C3N4 significantly enhances its visible-light photocatalytic performance.

1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid Monohydrate

    Compound Description: This compound is an intermediate in the Hooker oxidation reaction, used in the synthesis of nor-lapachol []. Its crystal structure showcases a network of O—H⋯O hydrogen bonds.

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

    Compound Description: In this compound, the piperidine ring adopts a chair conformation []. The crystal structure is characterized by N—H⋯O, N—H⋯N, and C—H⋯O interactions.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

    Compound Description: This compound is a potent gamma-secretase inhibitor (IC50 = 0.06 nM) designed for potential use in Alzheimer's disease []. Its synthesis involves an asymmetric Ireland-Claisen rearrangement.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

    Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in fatty acid elongation []. It demonstrates potential as a pharmacological tool for studying ELOVL6 and its therapeutic potential, particularly in metabolic disorders.

rac-Diethyl [(1S,2R)-1-(4-bromophenyl)-6-hydroxy-3-oxo-2,3-dihydro-1H-benzo[f]chromen-2-yl]phosphonate

    Compound Description: This compound features a δ-valerolactone ring in a distorted screw-boat conformation []. Its structure is stabilized by O—H⋯O hydrogen bonds, forming centrosymmetric dimers.

6-[(E)-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazol-4-Yl)Diazenyl]-1h-Indole-2,3-Dione

    Compound Description: This compound serves as a reagent for spectrophotometric determination of tin(IV) in solder and brass []. It forms a colored complex with Sn(IV) with 2:1 metal-ligand stoichiometry.

    Compound Description: This compound is used as a pigment due to its high opacity and color strength [].

Diaqua-dichlorido-bis(μ2-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenolato-κ4O:O,N,O′)dicobalt(II)

    Compound Description: This complex features cobalt(II) ions bridged by organic ligands, forming a dinuclear structure [].

    Compound Description: This tricyclic quinolonecarboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria [].

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

    Compound Description: AMG 458 is a potent and orally bioavailable c-Met inhibitor []. It shows significant antitumor activity in xenograft models and has good pharmacokinetic properties.

    Compound Description: These derivatives, synthesized via Michael addition of malononitrile to indenones, exist as diastereomers []. Their structures have been elucidated through spectroscopic methods like NMR and IR.

Overview

3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound characterized by the fusion of an imidazole ring with a benzoic acid moiety. This compound exhibits diverse biological activities and is significant in various scientific fields such as pharmaceuticals and materials science. The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_2O_3 and its CAS number is 939999-26-5 .

Source and Classification

This compound falls under the category of imidazole derivatives, which are known for their pharmacological properties. Imidazoles are recognized for their roles in biological systems, particularly in enzyme catalysis and as building blocks in medicinal chemistry. The compound's classification as a benzoic acid derivative further enhances its relevance in organic synthesis and drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves cyclization reactions of suitable precursors. One prevalent method includes the reaction of benzoic acid derivatives with imidazole precursors under specific conditions. For instance, the cyclization of amido-nitriles can be achieved using nickel-catalyzed reactions, which involve subsequent steps such as proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole structure .

In industrial settings, these synthetic routes are optimized for large-scale production, often employing continuous flow reactors to enhance efficiency and yield. High-throughput screening methods may also be utilized to identify optimal reaction conditions that minimize by-products while maximizing product yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid features a fused ring system comprising an imidazole ring connected to a carboxylic acid group. The structural representation can be illustrated as follows:

Molecular Formula C11H10N2O3\text{Molecular Formula }C_{11}H_{10}N_2O_3

The compound possesses distinct functional groups that contribute to its chemical reactivity and biological activity:

  • Imidazole Ring: Contains two nitrogen atoms that can participate in various chemical reactions.
  • Carboxylic Acid Group: Imparts acidity and potential for hydrogen bonding interactions.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the molecular environment of the functional groups present in this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo several chemical reactions:

  • Oxidation: The imidazole ring can be oxidized to form N-oxides.
  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Substitution Reagents: Halogens or alkylating agents under various conditions .

The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.

Mechanism of Action

The mechanism of action for 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with biological targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with proteins or nucleic acids, influencing their activity. This compound may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through interactions with binding sites .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid include:

  • Melting Point: Specific values may vary based on purity but typically range between 180°C to 190°C.

Chemical Properties

Chemical properties include:

  • Solubility: Generally soluble in polar solvents due to its carboxylic acid group.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several applications across different scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential enzyme inhibition or receptor modulation.
  • Medicine: Explored for therapeutic potential against various diseases due to its biological activity.

This compound is also utilized in developing new materials with specific properties, such as catalysts or sensors, highlighting its versatility in both research and industrial applications .

Synthetic Methodologies and Reaction Pathways

Multi-Step Organic Synthesis Strategies for Imidazole-Benzoic Acid Hybrids

The construction of imidazole-benzoic acid hybrids typically involves sequential ring formation and coupling reactions. A prevalent strategy initiates with synthesizing the imidazolone ring, followed by its regioselective linkage to a functionalized benzoic acid derivative.

  • Imidazole Ring Formation: The 2-oxoimidazoline (imidazolone) core is frequently assembled via condensation reactions between α-amino carbonyl precursors or α-halo carbonyl compounds with urea derivatives. For instance, reacting substituted amino acids or esters with urea at elevated temperatures (150-180°C) facilitates cyclodehydration, forming the 2-oxo-2,3-dihydro-1H-imidazole ring . Alternative routes employ aldehydes or ketones reacting with ammonia or amines under acidic conditions to generate the imidazole skeleton before oxidation to the 2-oxo state [3].
  • Benzoic Acid Functionalization: Parallel to imidazolone synthesis, the benzoic acid component requires ortho-functionalization – typically bromination or iodination at the 3-position – to enable subsequent nucleophilic substitution or metal-catalyzed coupling. This halogenation must be carefully controlled to achieve regioselectivity [9].
  • Coupling Strategies: The pivotal step involves linking the pre-formed imidazolone to the benzoic acid moiety. N-arylation is the most common approach:
  • Nucleophilic Aromatic Substitution (SNAr): If the benzoic acid bears a strong electron-withdrawing group (e.g., nitro) para or ortho to the halogen, the imidazolone nitrogen can directly displace the halogen, often requiring elevated temperatures (100-150°C) and polar aprotic solvents like DMF or NMP .
  • Transition Metal-Catalyzed Coupling: Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) or copper (e.g., CuI) catalysts, combined with ligands (e.g., XantPhos, BINAP, phenanthroline) and bases (e.g., Cs₂CO₃, K₃PO₄), enable efficient C-N bond formation between aryl halides and imidazolone nitrogen under milder conditions (80-120°C). This method offers broader substrate scope and better functional group tolerance than SNAr [6].

Table 1: Key Multi-Step Synthetic Routes to Imidazole-Benzoic Acid Hybrids

Strategy SequenceKey Reagents/ConditionsTarget Compound ExampleReported Yield RangePrimary Challenge
Imidazolone formation → SNArUrea, heat; Halogenated benzoic acid, DMF, 120-150°C3-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid40-65%Regioselectivity, high temperatures
Imidazolone formation → Pd-CatUrea, heat; Pd(OAc)₂/XantPhos, Cs₂CO₃, Toluene, 100°C3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid60-85%Catalyst cost, oxygen sensitivity
Halogenated Benzoate → Imidazolone Coupling → HydrolysisEster halogenation; Coupling (Cu/Pd); NaOH/H₂O4-(2-Oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid50-75% (over 2-3 steps)Ester hydrolysis side reactions

Oxidative Ring-Contraction Rearrangements in Heterocyclic Systems

A less conventional, yet highly intriguing, route to access derivatives related to the target structure involves oxidative ring-contraction rearrangements. This strategy transforms larger, often more accessible, heterocyclic precursors into the desired imidazolone-benzoic acid frameworks.

A seminal example involves synthesizing 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (11a) from the diaminoisocoumarin precursor 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid (10a). Dissolving 10a in DMF at room temperature for an extended period (≈1 week) or using glacial acetic acid at elevated temperatures (≈80°C) for shorter durations (24-48 hours) induces an oxidative ring contraction. This transformation converts the 6-membered isocoumarin (benzopyranone) ring into a 5-membered phthalide (isobenzofuranone) system bearing the crucial carboxamide and anilino functionalities linked to the benzoic acid [8].

  • Proposed Mechanism: The mechanism, proposed based on the unexpected formation of 11a and analogous compounds, likely involves:
  • Initial Oxidation: Molecular oxygen (from air) acts as the oxidant, converting the 3-amino group in the isocoumarin (I) into a highly electrophilic species (e.g., nitroso or diazonium-like intermediate, depicted as II).
  • Ring Opening: Nucleophilic attack by water or solvent on the electrophilic center adjacent to the lactone carbonyl triggers ring opening, yielding an intermediate dicarbonyl compound (III/IV).
  • Recyclization & Contraction: An intramolecular nucleophilic attack by the carboxamide oxygen onto the aldehyde/ketone carbonyl, followed by dehydration, forms the new 5-membered phthalide lactone ring (V) [8].

Table 2: Oxidative Ring Contraction: Conditions and Outcomes

PrecursorConditionsProductYieldKey Observation
4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid (10a)DMF, RT, 7 days4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (11a)52%Serendipitous discovery, slow reaction
4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid (10a)Glacial HOAc, 80°C, 24-48 hrs4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (11a)62-64%Optimized conditions, faster, higher yield
3-Amino-4-(4-tolylamino)-1H-isochromen-1-oneDMSO, RT3-Oxo-1-(4-tolylamino)-1,3-dihydroisobenzofuran-1-carboxamideReportedDMSO implicated as oxygen source in literature example

While not a direct route to the unsubstituted 3-(2-oxoimidazol-1-yl)benzoic acid, this methodology exemplifies a powerful strategy for generating structurally complex, closely related analogs bearing additional functional handles (like the carboxamide) from readily synthesized benzopyranone precursors. The reliance on air oxygen enhances the atom economy of this transformation [8].

Optimization of Coupling Reactions for Functional Group Introduction

Introducing diverse substituents (alkyl, aryl, halo, alkoxy) onto the imidazolone ring or the benzoic acid core is crucial for modulating the properties of the hybrid molecule. Optimizing the coupling reactions responsible for this functionalization is paramount.

  • N-Alkylation of Imidazolone: The nitrogen atom at the 3-position of the 2-oxoimidazoline ring is a key site for diversification. Alkylation typically employs alkyl halides (R-X) in the presence of bases:
  • Base Selection: Strong bases like NaH or KHMDS in THF/DMF at 0°C to RT deprotonate the N-H imidazolone, generating a nucleophile that attacks the alkyl halide. Moderate bases like K₂CO₃ or Cs₂CO₃ in DMF/acetone at 50-80°C are effective for more reactive halides (methyl, ethyl, benzyl). Optimization focuses on minimizing O-alkylation and dialkylation byproducts .
  • Catalyst Enhancement: Phase-transfer catalysts (e.g., TBAB) or catalytic iodide salts (e.g., NaI) can accelerate reactions, particularly for sterically hindered alkyl halides or less polar solvents .

  • Esterification/Amidation of Benzoic Acid: The carboxylic acid group offers a versatile handle. Esterification (ROH, coupling agents like DCC/DMAP, or acid catalysis like H₂SO₄) or amidation (amines, coupling agents like HATU, EDCI, HOBt) are standard. Key optimization involves:

  • Coupling Agent Choice: Minimizing racemization (if chiral centers present), improving yield, and facilitating purification. HATU/HOAt often gives superior results for challenging amides but is costlier than EDCI/HOBt [3] [9].
  • Solvent Compatibility: Ensuring the solvent (e.g., DCM, DMF, THF) does not interfere with the coupling agent or the reactants [9].

  • Decarboxylative Coupling: For advanced intermediates, metal-catalyzed decarboxylative coupling (e.g., using Cu or Ag catalysts) of aryl carboxylates offers a route to introduce aryl or heteroaryl groups directly onto the heterocycle, bypassing pre-halogenation steps. While powerful, this method requires careful optimization of catalyst, oxidant, and ligand systems to achieve good yields [6] [9].

Green Chemistry Approaches: Solvent Selection and Catalytic Efficiency

Modern synthesis increasingly demands environmentally responsible practices. Optimizing the synthesis of 3-(2-oxoimidazol-1-yl)benzoic acid derivatives involves implementing green chemistry principles:

  • Solvent Substitution: Replacing traditional, hazardous, high-boiling polar aprotic solvents (DMF, NMP, DMAc) with safer alternatives is a major focus.
  • Cyrene (dihydrolevoglucosenone) and 2-MeTHF show promise for SNAr and metal-catalyzed coupling reactions, offering good solubilizing power with lower toxicity and better biodegradability.
  • PEGs (Polyethylene glycols) and water (particularly under micellar catalysis with surfactants like TPGS-750-M) are viable alternatives for specific reaction steps, especially imidazole ring formation or hydrolysis, where solubility permits. Water is particularly attractive for its safety and cost [3].
  • Solvent selection guides (e.g., CHEM21, GSK) are instrumental in identifying suitable replacements based on life-cycle assessment and safety profiles [3].

  • Catalyst Efficiency and Recovery: Enhancing catalyst performance minimizes metal usage and waste.

  • Ligand Design: Developing highly active ligands allows lower catalyst loadings (Pd, Cu < 1 mol%) in C-N coupling steps. Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands significantly boost turnover numbers (TON) and frequencies (TOF) [6].
  • Heterogeneous Catalysis: Immobilized catalysts (e.g., Pd on carbon, Pd on magnetic nanoparticles, copper immobilized on polymers) enable facile recovery via filtration or magnetism and potential reuse across multiple batches, dramatically reducing metal leaching and process costs [3] [6].
  • Continuous Flow Processing: Implementing key steps (e.g., imidazole ring synthesis, catalytic coupling, hydrogenation) in continuous flow reactors offers superior heat/mass transfer, improved safety, precise reaction control, and easier catalyst immobilization compared to batch reactors. This leads to higher yields, purer products, and reduced solvent consumption per unit product [3].

  • Atom Economy in Ring Formation: The initial construction of the heterocyclic core benefits from inherently atom-economic reactions. Cyclocondensation routes forming the imidazolone ring from amino acids/esters and urea or from aldehydes/ketones and urea derivatives primarily liberate water or alcohols as by-products, aligning well with green chemistry goals [8].

Table 3: Green Chemistry Optimization Parameters

AspectTraditional ApproachGreen AlternativeBenefitImplementation Challenge
Solvent (C-N Coupling)DMF, NMP, DMAc2-MeTHF, Cyrene, PEG/H₂O (micellar)Lower toxicity, better biodegradability, renewable sourcesSolvent power, boiling point, cost
Catalyst (Pd-Cat)Homogeneous Pd(PPh₃)₄ (2-5 mol%)Heterogeneous Pd/C (0.5-1 mol%), Ligand-enabled (Pd/SPhos, 0.1-0.5 mol%)Lower loading, recovery/reuse, reduced metal wasteLeaching, cost of advanced ligands
Reaction EngineeringBatch reactorContinuous flow reactorImproved safety, scalability, reduced solvent use, better controlInitial setup cost, potential for clogging
By-product FormationHalogenated byproducts (SNAr)Decarboxylative coupling (no halide)Reduced halogen wasteRequires specific substrates, catalyst optimization

Properties

CAS Number

939999-26-5

Product Name

3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

IUPAC Name

3-(2-oxo-1H-imidazol-3-yl)benzoic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.185

InChI

InChI=1S/C10H8N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-6H,(H,11,15)(H,13,14)

InChI Key

PXDLZVLUNNAWAJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=CNC2=O)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.